6-cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
6-cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C11H15N3 and its molecular weight is 189.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a wide range of biological targets, including various enzymes and receptors .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acids within the target protein .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Imidazole derivatives are generally well-absorbed and widely distributed throughout the body, and they are metabolized primarily in the liver .
Result of Action
Imidazole derivatives are known to exert a variety of effects at the molecular and cellular level, depending on their specific targets .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Biochemical Analysis
Biochemical Properties
6-cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can lead to changes in cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival . It also affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . For instance, this compound can induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA or RNA, and interfere with their normal function. This binding can lead to the inhibition of enzyme activity, such as topoisomerase, which is essential for DNA replication and transcription. Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors or other signaling molecules, leading to changes in gene expression and cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions but can degrade under others, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, which can be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . For example, the compound can inhibit the activity of enzymes involved in glycolysis or the citric acid cycle, thereby influencing cellular energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, this compound may be transported into the nucleus, where it can exert its effects on gene expression . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence cellular energy production and apoptosis . The subcellular localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
6-cyclopropyl-1-propan-2-ylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-8(2)13-5-6-14-11(13)7-10(12-14)9-3-4-9/h5-9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHMWKXHRHZHLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN2C1=CC(=N2)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.